molecular formula C11H12ClNO B8391674 Benzylallylcarbamic acid chloride

Benzylallylcarbamic acid chloride

Cat. No.: B8391674
M. Wt: 209.67 g/mol
InChI Key: IZBHPQNFANBWFO-UHFFFAOYSA-N
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Description

Benzylallylcarbamic acid chloride is a reactive carbamoyl chloride derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a benzyl and an allyl group, making it a valuable precursor for the introduction of a protected amine functionality. Carbamoyl chlorides are highly reactive toward nucleophiles, and this compound readily undergoes substitution reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form carbamates, ureas, and amides . The primary research value of this reagent lies in its application as a key intermediate in multi-step syntheses and multicomponent reactions for constructing diverse heterocyclic scaffolds and other complex molecules . The allyl group can serve as a handle for further synthetic manipulation using well-established methods like ring-closing metathesis , while the benzyl moiety can often be removed under hydrogenolysis conditions for deprotection . This makes this compound particularly useful in the synthesis of novel compounds for biological evaluation, such as alkaloid analogs and other pharmacologically relevant structures . Researchers will find this compound a valuable tool for rapidly generating structural diversity in drug discovery efforts and for the preparation of specialized carbamate-protected amines.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylcarbamoyl chloride

InChI

InChI=1S/C11H12ClNO/c1-2-8-13(11(12)14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

IZBHPQNFANBWFO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences among benzylallylcarbamic acid chloride and related compounds:

Compound Name Molecular Formula Functional Groups Key Reactivity Features
This compound C₁₁H₁₂ClNO₂ Carbamic acid chloride, benzyl, allyl Acylating agent; nucleophilic substitution
Benzyl Chloride C₇H₇Cl Benzyl chloride (alkyl chloride) Alkylating agent; SN2 reactions
Benzoyl Chloride C₇H₅ClO Acyl chloride (carbonyl chloride) Acylating agent; ester/amide synthesis
Benzyltrimethylammonium Chloride C₁₀H₁₆ClN Quaternary ammonium salt Phase-transfer catalyst; surfactant

Key Findings :

  • Benzyl and benzoyl chlorides exhibit higher acute toxicity due to their corrosive nature and volatile reactivity .
  • Quaternary ammonium salts like benzyltrimethylammonium chloride pose lower reactivity risks but require precautions due to their surfactant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzylallylcarbamic acid chloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common methods for synthesizing acyl chlorides, such as using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), can be adapted for this compound. For instance, reacting the corresponding carboxylic acid with SOCl₂ under anhydrous conditions typically yields acyl chlorides . Optimization involves controlling reaction temperature (e.g., reflux at 70–80°C), stoichiometric ratios (excess SOCl₂), and purification via vacuum distillation. Monitoring reaction progress with FT-IR or NMR to confirm COOH → COCl conversion is critical.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • FT-IR : Look for C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~600 cm⁻¹) .
  • NMR : ¹³C NMR should show a carbonyl carbon signal at ~170 ppm, while ¹H NMR reveals allyl and benzyl proton environments.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?

  • Methodological Answer : Contradictions in reactivity (e.g., hydrolysis rates) may arise from trace moisture, solvent polarity, or temperature. Systematic studies should:

  • Use Karl Fischer titration to quantify water content in solvents.
  • Compare degradation kinetics in polar (e.g., acetonitrile) vs. nonpolar solvents (e.g., toluene) via HPLC.
  • Apply Arrhenius plots to assess temperature-dependent stability .

Q. What strategies ensure batch-to-batch consistency in synthesizing this compound for sensitive bioassays?

  • Methodological Answer :

  • Quality Control : Require HPLC purity >98% and LC-MS to confirm molecular weight.
  • Impurity Profiling : Identify byproducts (e.g., hydrolyzed acids) using high-resolution mass spectrometry.
  • Standardized Protocols : Fix reaction time, solvent batches, and drying methods (e.g., molecular sieves). For bioassays, request peptide content analysis to adjust concentrations if residual salts (e.g., TFA) are present .

Safety and Environmental Considerations

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its lachrymatory and corrosive nature.
  • Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What methodologies are recommended for assessing the environmental persistence and ecological risks of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil.
  • Toxicity Screening : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays.
  • Data Sources : Cross-reference with TOXNET and EPA CompTox Chemicals Dashboard for structural analogs (e.g., benzalkonium chloride) to infer risks .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the electrophilic reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Competitive Reactivity Assays : Compare reaction rates with competing nucleophiles (e.g., amines vs. alcohols) under controlled conditions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze transition states and activation barriers.
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation .

Analytical Workflow Table

Parameter Technique Key Metrics References
PurityHPLCRetention time, peak area ≥95%
Structural Confirmation¹H/¹³C NMR, FT-IRFunctional group peaks, coupling patterns
StabilityAccelerated DegradationHalf-life (t₁/₂), Arrhenius parameters
ToxicityDaphnia magna EC₅₀48-hour mortality threshold

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